8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[5-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazin-4-yl]-2-(4-chlorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4N6O2/c23-13-1-4-15(5-2-13)31-21(34)28-22(29-31)7-9-30(10-8-22)18-12-27-32(20(33)19(18)26)17-6-3-14(24)11-16(17)25/h1-6,11-12,29H,7-10H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUZNKYNCSVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=C(C=C3)Cl)C4=C(C(=O)N(N=C4)C5=C(C=C(C=C5)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one is a member of the pyridazine and pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C22H19Cl3N6O2
- Molecular Weight : 505.784 g/mol
- CAS Number : [Not provided in the search results]
Biological Activities
Pyridazine derivatives are known for a wide range of biological activities including:
- Antimicrobial Activity : Various studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to our target have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Properties : Research has highlighted the anticancer potential of pyridazine derivatives. In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under review may share these properties due to structural similarities with other active pyridazines.
- Anti-inflammatory Effects : Some studies have reported that pyridazinones can reduce inflammation markers and exhibit analgesic effects, suggesting potential use in treating inflammatory diseases .
Case Studies
-
Anticancer Activity :
A study conducted on various pyridazine derivatives indicated that compounds with similar structures to our target demonstrated significant cytotoxicity against human cancer cell lines such as T47D (breast cancer) and HT-29 (colon cancer). The mechanism was primarily through the induction of apoptosis and inhibition of cell proliferation . -
Antimicrobial Efficacy :
Another investigation into pyridazinone derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli. The study noted that modifications in the side chains significantly influenced the antimicrobial potency, suggesting that our compound's unique structure could enhance its efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key interactions that may be responsible for its biological activity:
| Structural Feature | Potential Activity |
|---|---|
| Chlorine Substituents | Enhance lipophilicity and increase membrane permeability |
| Tetraaza Spiro Structure | Potentially stabilizes the compound and may influence receptor binding |
| Pyridazine Core | Known to interact with various biological targets including enzymes and receptors |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including the compound , as anticancer agents. The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways. For instance:
- Mechanism : Compounds similar to 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one may target tubulin polymerization or heat shock protein 90 (Hsp90), leading to decreased viability in various cancer cell lines such as human myeloid leukemia and cervical carcinoma cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or cell membranes effectively:
- Application : It can be utilized in developing new antibiotics or antifungal treatments that can overcome resistance issues seen with existing drugs .
Fungicidal Activity
Research into novel fungicidal compounds has identified derivatives of pyridazines as potential candidates for crop protection:
- Effectiveness : The compound's structural characteristics may enhance its efficacy against a range of fungal pathogens affecting crops. This could lead to reduced reliance on traditional fungicides that often carry environmental and health risks .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of tubulin polymerization |
| Antimicrobial agent | Disruption of bacterial enzyme function | |
| Agricultural Chemistry | Fungicide | Targeting fungal cell structures |
Case Study 1: Anticancer Activity
A study focused on a series of pyridazine derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The research concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Case Study 2: Agricultural Application
In agricultural trials, a pyridazine-based fungicide was tested against common crop pathogens. Results indicated a marked reduction in fungal growth compared to untreated controls, suggesting that this class of compounds could be effective in integrated pest management strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
